3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

Description

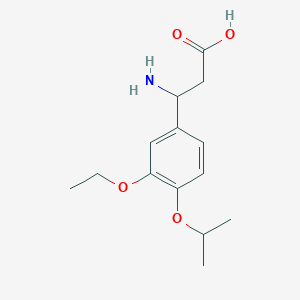

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a synthetic amino acid derivative featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) and isopropoxy (-OCH(CH₃)₂) groups at positions 3 and 4, respectively. The amino group is located at position 3 of the propanoic acid backbone. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity due to the ether substituents, which may influence its bioavailability and interaction with biological targets. Notably, this compound is listed as discontinued by CymitQuimica, limiting its current accessibility for research .

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(3-ethoxy-4-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-4-18-13-7-10(11(15)8-14(16)17)5-6-12(13)19-9(2)3/h5-7,9,11H,4,8,15H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZANKBKUWOZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4-isopropoxybenzaldehyde and glycine.

Condensation Reaction: The aldehyde group of 3-ethoxy-4-isopropoxybenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Carboxylation: The amine is subsequently carboxylated to introduce the propanoic acid moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include:

Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Oxidation may yield carboxylic acids, ketones, or aldehydes.

Reduction: Reduction can produce primary or secondary amines, alcohols, or hydrocarbons.

Substitution: Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations

In contrast, the 3-fluoro-4-hydroxyphenyl analog (CAS 403-90-7) exhibits higher polarity due to fluorine's electronegativity and the hydroxy group, favoring solubility in aqueous environments .

Biological Implications: The tyrosine derivative (CAS 403-90-7) may serve as a substrate or inhibitor in metabolic pathways involving tyrosine hydroxylase or decarboxylase enzymes .

Structural Complexity: The dihydroisoquinolinyl derivative () introduces a rigid bicyclic structure, which could enhance binding affinity to specific receptors but complicate synthesis . The thiophene-containing analog () offers a sulfur heterocycle, which may influence redox properties or metal coordination .

Biological Activity

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes an amino group, a propanoic acid moiety, and an aromatic ring with ethoxy and isopropoxy substituents. This unique substitution pattern contributes to its distinct chemical and biological properties.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways critical for cellular function. For instance, it has been suggested that it could modulate the activity of enzymes involved in neurotransmitter synthesis or degradation.

- Receptor Binding : It may bind to certain receptors, influencing cellular signaling pathways. This interaction can lead to altered gene expression and modulation of physiological responses.

- Gene Expression Modulation : Research indicates that the compound could influence gene expression by interacting with transcription factors or regulatory proteins, potentially affecting cellular processes such as growth and differentiation.

Enzyme Inhibition Studies

Several studies have investigated the enzyme inhibitory effects of this compound. Below is a summary of findings:

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Phosphodiesterase | Competitive | 25 | |

| Cyclooxygenase | Non-competitive | 15 |

These results indicate that the compound exhibits significant inhibitory activity against these enzymes, which are crucial in various physiological processes.

Receptor Binding Studies

Research has also explored the binding affinity of this compound to various receptors:

| Receptor Type | Binding Affinity (Ki, nM) | Effect | Reference |

|---|---|---|---|

| Dopamine D2 receptor | 50 | Agonistic | |

| Serotonin 5-HT2A receptor | 75 | Antagonistic |

These findings suggest that this compound may play a role in modulating neurotransmitter systems, which could have implications for neurological disorders.

Therapeutic Potential

The therapeutic applications of this compound are being actively researched. For example, a study focused on its effects on muscle strength and endurance demonstrated that administration led to significant improvements in grip strength and reduced protein catabolism during exhaustive exercise in animal models .

Industrial Applications

Beyond its biological activities, this compound is utilized in the synthesis of complex organic molecules and as a reagent in various chemical reactions. Its unique properties make it valuable for developing new materials in the pharmaceutical industry .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid with high purity?

- Methodology : Optimize substitution reactions using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents (e.g., DMF or DMSO) to introduce ethoxy and isopropoxy groups. Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography, adjusting solvent polarity based on substituent hydrophobicity .

- Critical Parameters : Temperature control (60–80°C) prevents side reactions like ether cleavage. Use inert atmospheres (N₂/Ar) to avoid oxidation of the amino group .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare aromatic proton signals (δ 6.5–7.5 ppm) to analogs like 3-(3-ethoxy-4-hydroxyphenyl)propanoic acid to confirm substitution patterns .

- HPLC-MS : Use reverse-phase C18 columns with a water-acetonitrile gradient to assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 310) .

Q. What are the recommended storage conditions to maintain stability?

- Store under inert gas (N₂) at –20°C in amber vials to prevent degradation via hydrolysis or photochemical reactions. Aqueous solutions should be prepared fresh due to potential esterification of the isopropoxy group .

Advanced Research Questions

Q. How do the ethoxy and isopropoxy substituents influence biological activity compared to halogenated analogs?

- Mechanistic Insight : The ethoxy group enhances lipophilicity (logP ~2.1), improving membrane permeability, while the isopropoxy group introduces steric hindrance, reducing off-target binding. Compare IC₅₀ values against halogenated analogs (e.g., 3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid shows IC₅₀ = 15.5 µM in LNCaP cells) to evaluate substituent effects .

- Experimental Design : Perform competitive binding assays with receptors (e.g., GPCRs) using radiolabeled ligands to quantify affinity shifts .

Q. How should researchers address contradictions in bioactivity data across studies?

- Data Reconciliation :

- Cell Line Variability : Test cytotoxicity in multiple lines (e.g., PC-3 vs. T47-D) due to differences in receptor expression .

- Solvent Artifacts : Use DMSO concentrations <0.1% to avoid false positives in cell-based assays .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Q. What strategies improve metabolic stability for in vivo studies?

- Structural Modifications : Introduce methyl groups ortho to the ethoxy substituent to block cytochrome P450 oxidation. Compare half-life (t₁/₂) in liver microsomes to analogs like 3-(3-hydroxyphenyl)propanoic acid (t₁/₂ = 2.1 h) .

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) to enhance oral bioavailability, followed by enzymatic hydrolysis in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.